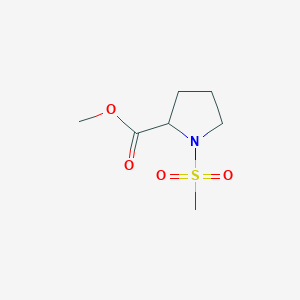
Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate
Overview
Description
“Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C7H13NO4S . It has a molecular weight of 207.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methylsulfonyl group and a carboxylate group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Modification
Methylsulfenylation of 1-substituted pyrroles and indoles using derivatives like 1-(methylthio)morpholine showcases the chemical synthesis and modification capabilities of similar structures to Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate. These processes are crucial for creating various substituted pyrroles and indoles, which have applications in pharmaceuticals and materials science (Gilow et al., 1991).
Ionic Liquids and Catalysis
The development of nicotinum methane sulfonate from nicotine and methane sulfonic acid highlights the use of similar sulfonate structures in creating novel, mild, and efficient ionic liquids. These ionic liquids serve as bi-functional catalysts for the synthesis of organic compounds, showcasing a potential application area for this compound in facilitating chemical reactions (Tamaddon & Azadi, 2018).
Electrochemistry and Solid Electrolytes
A series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were synthesized to explore their thermophysical characteristics for potential use as ionic liquids and solid electrolytes. This research area opens up potential applications for this compound in electrochemistry and battery technology, given its structural similarity to these compounds (Forsyth et al., 2006).
Pharmaceutical Applications
Although direct applications of this compound in pharmaceuticals were not found in the provided research, the synthesis and antimicrobial activities study of related compounds such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, despite showing no activity, indicates the ongoing interest in exploring sulfonamide derivatives for potential therapeutic uses. This suggests a potential for this compound to be investigated for similar applications (Ovonramwen, Owolabi, & Falodun, 2021).
properties
IUPAC Name |
methyl 1-methylsulfonylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTDIFEQDIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2742111.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)
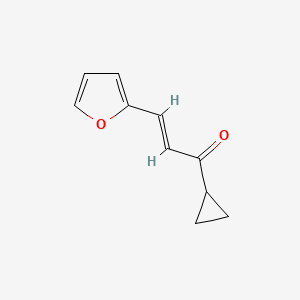
![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)


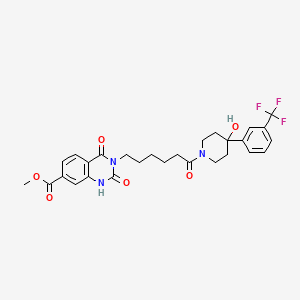
![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)


![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)
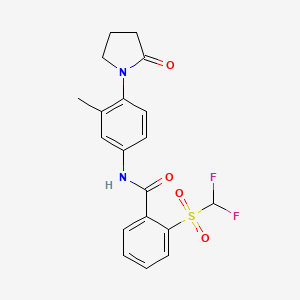
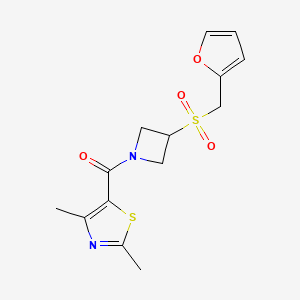
![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)